methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
Description
Background and Significance of Piperidine-Sulfamoyl Benzoate Derivatives
Piperidine-sulfamoyl benzoate derivatives represent a critical intersection of fluorinated aromatics and sulfonamide chemistry. The piperidine ring, a six-membered nitrogen-containing heterocycle, provides conformational rigidity and serves as a bioisostere for peptide bonds, enhancing metabolic stability in biological systems. The 2-fluorobenzoyl moiety introduces electron-withdrawing characteristics, which improve membrane permeability and target binding affinity through halogen bonding interactions.
The sulfamoyl group (-SO₂NH₂) is a hallmark of carbonic anhydrase inhibitors and antimicrobial agents, enabling hydrogen bonding with enzymatic active sites. In methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate, this group is esterified with a methyl benzoate, balancing hydrophilicity and lipophilicity for optimized pharmacokinetic profiles. Such structural features align with modern drug design principles, where fluorination and sulfonamide integration are strategic modifications to enhance bioavailability and selectivity.
Research Objectives and Methodological Framework
Current research on this compound focuses on three primary objectives:
- Synthetic Optimization : Developing high-yield, scalable routes using continuous flow chemistry and catalytic fluorination.
- Structure-Activity Relationship (SAR) Studies : Correlating substituent effects (e.g., fluorine position, sulfamoyl linkage) with biological activity.
- Material Science Applications : Investigating its utility in polymer modification and ligand design for catalytic systems.
Methodologically, studies employ multi-step organic synthesis (e.g., Friedel-Crafts acylation, Suzuki-Miyaura coupling), complemented by spectroscopic validation (¹H/¹³C NMR, LC-MS) and computational modeling (DFT, molecular docking). Industrial-scale production leverages cGMP-compliant protocols with purity thresholds exceeding 98.5%, as validated by HPLC and GC-MS.
Table 1: Key Physicochemical Properties of this compound
The compound’s synthetic pathway typically involves:
- Piperidine Functionalization : N-acylation of piperidine with 2-fluorobenzoyl chloride under Schotten-Baumann conditions.
- Sulfamoylation : Reaction of 4-(chlorosulfonyl)benzoic acid with the piperidine intermediate, followed by methyl esterification.
- Purification : Recrystallization from ethanol/water mixtures or chromatographic separation.
Ongoing research aims to replace toxic solvents (e.g., dichloromethane) with green alternatives (cyclopentyl methyl ether) and implement photoredox catalysis for C–H activation. These advancements align with industrial trends toward sustainable pharmaceutical manufacturing.
Properties
IUPAC Name |
methyl 4-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-29-21(26)16-6-8-17(9-7-16)30(27,28)23-14-15-10-12-24(13-11-15)20(25)18-4-2-3-5-19(18)22/h2-9,15,23H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWNZIMUPMGXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors. The fluorobenzoyl group is introduced via acylation reactions using 2-fluorobenzoyl chloride. The final step involves the sulfonation of the benzoate moiety, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[1-(2-chlorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
- Methyl 4-({[1-(2-bromobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
- Methyl 4-({[1-(2-methylbenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
Uniqueness
Methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound has the molecular formula and includes a piperidine ring, a fluorobenzoyl group, and a sulfamoyl benzoate moiety. Its structure allows for various interactions with biological targets, which are crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfamoyl group can inhibit enzymes such as acetylcholinesterase (AChE), which is significant in treating conditions like Alzheimer's disease. This inhibition is crucial for increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
- Antibacterial Activity : The compound exhibits antibacterial properties against various strains, including Salmonella typhi and Staphylococcus aureus. The presence of the piperidine moiety is often linked to enhanced antimicrobial effects due to its ability to penetrate bacterial membranes.
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound based on recent studies:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound). Results indicated significant efficacy against Salmonella typhi and moderate activity against other strains like Escherichia coli and Pseudomonas aeruginosa .
- Enzyme Inhibition Studies : In vitro studies demonstrated that compounds containing the sulfamoyl group showed strong inhibitory effects on urease and AChE. The mechanism was elucidated through docking studies that highlighted interactions with key amino acid residues in the active sites of these enzymes .
- Potential in Cancer Therapy : Research suggests that derivatives of this compound may have potential applications in cancer chemotherapy due to their ability to inhibit specific enzymes involved in tumor growth. The interaction between the fluorobenzoyl group and proteins involved in cell signaling pathways was particularly noted .
Q & A
Q. How to analyze crystallographic data for polymorph identification?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure. Compare unit cell parameters with Cambridge Structural Database entries. Thermal analysis (DSC/TGA) confirms polymorphic stability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
